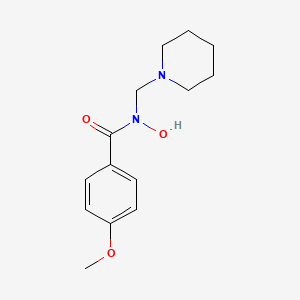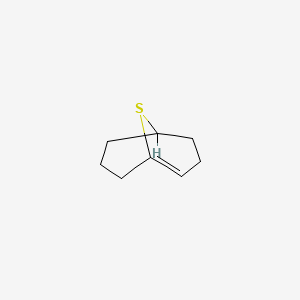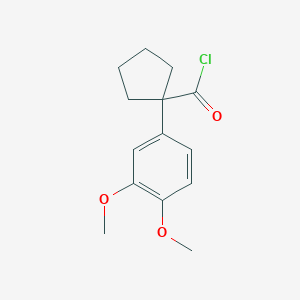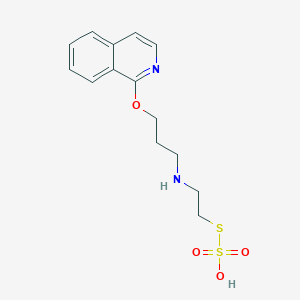![molecular formula C10H12Cl2S B14651172 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene CAS No. 43215-66-3](/img/structure/B14651172.png)
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene is an organic compound with the molecular formula C10H12Cl2S It is a derivative of benzene, where a chlorine atom and a sulfanyl group are substituted at the 1 and 4 positions, respectively
准备方法
The synthesis of 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes chlorination to form chlorobenzene.
Substitution Reaction: Chlorobenzene is then reacted with 2-chloro-2-methylpropyl sulfide in the presence of a suitable catalyst to introduce the sulfanyl group at the para position.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products: The major products formed depend on the specific reaction and conditions but may include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
科学研究应用
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Chloro-4-(1-chloro-2-methylpropyl)benzene: Similar structure but lacks the sulfanyl group.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group instead of a sulfanyl group.
Benzene derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique properties of this compound.
属性
CAS 编号 |
43215-66-3 |
|---|---|
分子式 |
C10H12Cl2S |
分子量 |
235.17 g/mol |
IUPAC 名称 |
1-chloro-4-(2-chloro-2-methylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
InChI 键 |
ADLBZCDBDKUQEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CSC1=CC=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
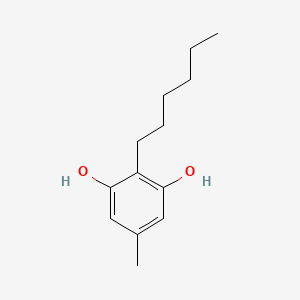
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
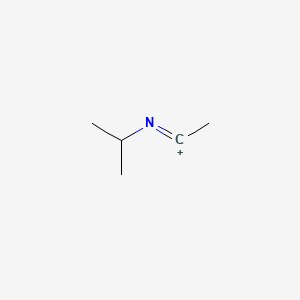
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)

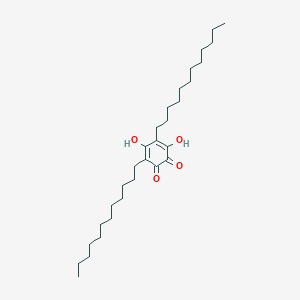
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
